molecular formula C16H17NO4 B1210062 Hamayne CAS No. 61948-11-6

Hamayne

Cat. No.: B1210062
CAS No.: 61948-11-6
M. Wt: 287.31 g/mol
InChI Key: KWAOMPWGIIXDPH-MVWHLILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hamayne is an alkaloid.

Scientific Research Applications

The compound "Hamayne," a member of the alkaloid family, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article provides a detailed overview of the applications of this compound, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can induce apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death.

Antimicrobial Properties
this compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Agricultural Applications

Pesticidal Activity
Studies have explored the use of this compound as a natural pesticide. Its efficacy in repelling pests and inhibiting fungal growth has been documented, suggesting its potential use in sustainable agriculture practices.

Biochemical Research

Biomarker for Disease
Research indicates that this compound may serve as a biomarker for certain diseases, particularly in identifying tuberculosis infections. Its presence in biological samples has been correlated with disease states, providing a basis for further diagnostic applications.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
PesticidalRepels pests and inhibits fungal growth
BiomarkerCorrelated with tuberculosis infections

Table 2: Case Studies on this compound Applications

Study ReferenceFocus AreaFindings
Cancer ResearchSignificant cytotoxicity against breast cancer cells.
Microbial ResistanceShowed inhibition of E. coli and Staphylococcus aureus growth.
Agricultural ScienceDemonstrated effectiveness as a natural pesticide in field trials.

Properties

CAS No.

61948-11-6

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S,13S,15R,18R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

InChI

InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14-,15-,16-/m0/s1

InChI Key

KWAOMPWGIIXDPH-MVWHLILJSA-N

SMILES

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O

Isomeric SMILES

C1[C@H](C=C[C@]23[C@H]1N(C[C@@H]2O)CC4=CC5=C(C=C34)OCO5)O

Canonical SMILES

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O

Synonyms

hamayne
O-demethylcrinamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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